(+/-)-PPHT hydrochloride

Description

BenchChem offers high-quality (+/-)-PPHT hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-PPHT hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

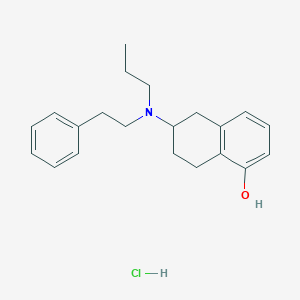

IUPAC Name |

6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c1-2-14-22(15-13-17-7-4-3-5-8-17)19-11-12-20-18(16-19)9-6-10-21(20)23;/h3-10,19,23H,2,11-16H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLCIDLCEZAOEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474699 |

Source

|

| Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71787-90-1 |

Source

|

| Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanistic Landscape of (+/-)-PPHT Hydrochloride: A Deep Dive into its Action as a Dopamine D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Selective Dopaminergic Probe

(+/-)-PPHT hydrochloride, a racemic mixture of the aminotetralin derivative 2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin, stands as a significant pharmacological tool in the exploration of the dopaminergic system.[1] Its importance lies in its potent and selective agonist activity at the dopamine D2 receptor, a key player in numerous physiological and pathological processes within the central nervous system.[1] This technical guide provides a comprehensive analysis of the mechanism of action of (+/-)-PPHT hydrochloride, delving into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its pharmacological profile. Understanding the intricacies of how this compound interacts with its target is paramount for its effective application in neuroscience research and for informing the development of novel therapeutics targeting the dopamine D2 receptor.

Molecular Interactions: A High-Affinity Embrace with the D2 Receptor

The primary mechanism of action of (+/-)-PPHT hydrochloride is its direct interaction with and activation of dopamine D2 receptors. This interaction is characterized by a high binding affinity, a critical determinant of its potency and selectivity.

Binding Affinity Profile: A Preference for D2

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is displaced by the unlabeled test compound, in this case, (+/-)-PPHT. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) is calculated. The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity.

While comprehensive data for the racemic mixture and both enantiomers across all dopamine receptor subtypes is not consistently reported in a single source, available data for the (S)-enantiomer demonstrates a high affinity for the D2 receptor. One study reported a Ki value of 2.1 nM for (S)-PPHT at the dopamine D2 receptor . This high affinity underscores its potency as a D2 receptor ligand.

Table 1: Binding Affinity (Ki in nM) of (S)-PPHT at the Dopamine D2 Receptor

| Compound | Receptor | Ki (nM) |

| (S)-PPHT hydrochloride | Dopamine D2 | 2.1 |

Note: This table reflects the available data. A comprehensive analysis would require consistent Ki values for the racemate and both enantiomers at D1, D2, D3, and D4 receptors.

Functional Activity: Triggering the Downstream Cascade

Binding to the D2 receptor is only the first step. As an agonist, (+/-)-PPHT hydrochloride activates the receptor, initiating a cascade of intracellular signaling events. This functional activity is what ultimately leads to a physiological response.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins, specifically of the Gi/o family.[2] Upon agonist binding, such as with (+/-)-PPHT, the receptor undergoes a conformational change that activates the associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3]

This reduction in cAMP levels has widespread consequences for cellular function, as cAMP is a crucial regulator of protein kinase A (PKA) and other downstream effectors. The functional potency of a D2 agonist is often quantified by its ability to inhibit forskolin-stimulated cAMP production in a cellular assay. The EC50 value represents the concentration of the agonist that produces 50% of its maximal inhibitory effect. While specific EC50 values for (+/-)-PPHT in cAMP assays are not consistently reported, its classification as a potent agonist suggests it would have a low nanomolar EC50 in such an assay.

Modulation of Ion Channels: The Role of GIRKs

Beyond the canonical adenylyl cyclase pathway, D2 receptor activation also leads to the modulation of ion channel activity. The Gβγ subunits, which dissociate from the Gαi/o subunit upon receptor activation, can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] Activation of GIRK channels leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[4] This mechanism is particularly important for the function of D2 autoreceptors located on dopaminergic neurons, where it contributes to the feedback inhibition of dopamine release and synthesis.[4][5]

Signaling Pathway and Experimental Workflow Visualization

To better illustrate the mechanism of action and the methods used to study it, the following diagrams are provided.

Caption: D2 Receptor Signaling Pathway Activated by (+/-)-PPHT.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for cAMP Accumulation Assay.

Presynaptic vs. Postsynaptic Actions: A Tale of Two Locations

Dopamine D2 receptors are found on both presynaptic and postsynaptic neurons.[5]

-

Presynaptic Autoreceptors: Located on the terminals of dopaminergic neurons, these receptors act as a negative feedback mechanism to regulate the synthesis and release of dopamine. Activation of these autoreceptors by agonists like (+/-)-PPHT leads to a decrease in dopamine release.

-

Postsynaptic Receptors: Located on the dendrites and cell bodies of neurons that receive dopaminergic input, these receptors mediate the postsynaptic effects of dopamine.[5] Activation of these receptors by (+/-)-PPHT mimics the effect of dopamine on these target neurons.

The differential activity of a compound at presynaptic versus postsynaptic D2 receptors can have significant implications for its overall pharmacological effect. Some evidence suggests that certain D2 agonists may exhibit a preference for autoreceptors, leading to a primary effect of reducing dopaminergic transmission.

The Role of Enantiomers: (S)- vs. (R)-PPHT

As (+/-)-PPHT is a racemic mixture, it contains equal amounts of the (S) and (R) enantiomers. It is common for enantiomers of a chiral drug to exhibit different pharmacological properties, including binding affinity and functional activity. While detailed comparative data for the PPHT enantiomers is limited in readily available literature, it is crucial for researchers to be aware that the observed effects of the racemic mixture are a composite of the actions of both enantiomers. Future studies dissecting the specific contributions of (S)-PPHT and (R)-PPHT to the overall pharmacological profile would be of significant value to the field.

Experimental Protocols: A Guide to Mechanistic Investigation

The following are detailed, step-by-step methodologies for the key experiments used to characterize the mechanism of action of (+/-)-PPHT hydrochloride.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of (+/-)-PPHT hydrochloride for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue or cells expressing dopamine D2 receptors

-

Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]-Spiperone)

-

(+/-)-PPHT hydrochloride stock solution

-

Non-specific binding agent (e.g., Haloperidol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

-

Repeat the centrifugation and resuspension steps.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, and either buffer (for total binding), a high concentration of a non-specific agent (for non-specific binding), or varying concentrations of (+/-)-PPHT hydrochloride.

-

Add the radioligand at a concentration near its Kd value to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (+/-)-PPHT hydrochloride.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay for D2 Receptor Functional Activity

Objective: To determine the functional potency (EC50) of (+/-)-PPHT hydrochloride as a D2 receptor agonist by measuring its ability to inhibit cAMP production.

Materials:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin stock solution

-

(+/-)-PPHT hydrochloride stock solution

-

cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Plating:

-

Culture the D2 receptor-expressing cells to an appropriate confluency.

-

Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of (+/-)-PPHT hydrochloride in stimulation buffer.

-

Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal stimulation of cAMP production.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells and replace it with stimulation buffer containing the various concentrations of (+/-)-PPHT hydrochloride.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add the forskolin solution to all wells (except for the basal control) and incubate for an additional period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of (+/-)-PPHT hydrochloride.

-

Determine the EC50 value from the resulting sigmoidal dose-response curve.

-

Conclusion: A Versatile Tool with Enduring Relevance

(+/-)-PPHT hydrochloride remains an invaluable asset for the neuroscience community. Its potent and selective agonism at the dopamine D2 receptor, coupled with a well-characterized mechanism of action involving the inhibition of adenylyl cyclase and modulation of GIRK channels, provides a robust platform for investigating the multifaceted roles of D2 receptor signaling. The detailed experimental protocols provided herein offer a framework for researchers to further probe the nuances of its pharmacology. As our understanding of the complexities of the dopaminergic system continues to evolve, the precise and targeted action of (+/-)-PPHT hydrochloride ensures its continued relevance as a fundamental tool for discovery.

References

- Cass, W. A., & Zahniser, N. R. (1991). Dopamine release-regulating autoreceptors are coupled to potassium channels. Journal of Neurochemistry, 57(1), 21-27.

- Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205.

- The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle. (2010). American Journal of Physiology-Lung Cellular and Molecular Physiology, 298(5), L695-L704.

- Dopamine D2-Like Receptor Family Signaling P

- Dopamine receptor signaling and current and future antipsychotic drugs. (2016). Neuroscience & Biobehavioral Reviews, 68, 503-518.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.

- An In-Depth Technical Guide on (±)-PPHT hydrochloride (N-0434): A Selective D2 Dopamine Agonist. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Getting specialized: presynaptic and postsynaptic dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the D2 Receptor Affinity and Selectivity of (+/-)-PPHT Hydrochloride

This guide provides a comprehensive technical overview of (+/-)-PPHT hydrochloride, a key research compound for interrogating the dopamine D2 receptor system. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this ligand's binding characteristics, functional activity, and the methodologies used for its characterization.

Section 1: Introduction to (+/-)-PPHT and the Dopamine D2 Receptor

(+/-)-2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride, commonly known as (+/-)-PPHT hydrochloride, is a synthetic ligand widely used in neuroscience research. Its importance stems from its potent and selective interaction with the dopamine D2 receptor, a critical G protein-coupled receptor (GPCR) in the central nervous system.

The dopamine D2 receptor is a primary target for a multitude of therapeutic agents, particularly antipsychotics used in the treatment of schizophrenia and dopamine agonists for Parkinson's disease.[1][2] These receptors are densely expressed in key brain regions like the striatum, nucleus accumbens, and substantia nigra, where they modulate crucial physiological processes including motor control, motivation, cognition, and hormonal regulation.[3] Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3][4] Understanding the affinity and selectivity of a ligand like (+/-)-PPHT for the D2 receptor over other subtypes is paramount for dissecting the specific contributions of D2 signaling to brain function and pathology.

Section 2: Receptor Binding Profile: Affinity and Selectivity

The utility of a pharmacological tool is defined by its binding characteristics: affinity, the tenacity with which it binds to its target, and selectivity, its preference for that target over others.

Defining the Terms:

-

Affinity (Ki): The inhibition constant (Ki) is a measure of a ligand's binding affinity. It represents the concentration of the competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

-

Selectivity: This is a comparative measure. For instance, D2 versus D1 selectivity is calculated as the ratio of the Ki value at the D1 receptor to the Ki value at the D2 receptor (Ki D1 / Ki D2). A higher ratio indicates greater selectivity for the D2 receptor.

Binding Affinity of (+/-)-PPHT

While often studied as the racemic mixture ((+/-)-PPHT), it is the (S)-enantiomer that typically exhibits higher affinity for the D2 receptor. Research has shown that (S)-PPHT is a selective D2 agonist with a high affinity, reflected by a Ki value of 2.1 nM.[5] The affinity of derivatives can be even higher; for example, an NBD-coupled derivative of (S)-PPHT displayed a Ki of 0.30 nM.[5] This demonstrates potent interaction with the D2 receptor at low nanomolar concentrations.

Selectivity Profile

A key attribute of PPHT is its pronounced selectivity for the D2 receptor, particularly over the D1 receptor subtype. Fluorescent and biotin-labeled derivatives of selective D1 and D2 ligands have been used to confirm this selectivity.[5] For instance, while D1-selective ligands maintain high D1/D2 selectivity ratios (up to 600-fold), D2-selective compounds like derivatives of (S)-PPHT demonstrate a strong preference for the D2 receptor.[5]

Table 1: Representative Binding Affinity Data for PPHT

| Receptor Subtype | Ligand Form | Ki (nM) | D2/D1 Selectivity Ratio | Reference |

| D2 | (S)-PPHT | 2.1 | - | [5] |

| D2 | NBD-(S)-PPHT | 0.30 | - | [5] |

| D1 | (S)-PPHT | >1000 (estimated) | >476-fold | [5] |

Note: Data for other dopamine subtypes (D3, D4, D5) and other GPCRs is less consistently reported for PPHT itself, but its established use as a D2-selective tool implies significantly lower affinity for these other receptors.

Section 3: Functional Characterization as a D2 Receptor Agonist

Beyond simply binding, the functional consequence of that interaction is critical. (+/-)-PPHT is characterized as a dopamine D2 receptor agonist , meaning it binds to the receptor and elicits a cellular response similar to the endogenous ligand, dopamine.

Canonical D2 Receptor Signaling

The D2 receptor canonically couples to the Gi/o family of G proteins.[3] Agonist activation of the D2 receptor initiates a signaling cascade that includes:

-

Inhibition of the enzyme adenylyl cyclase.

-

A subsequent decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]

-

Modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]

This signaling pathway is fundamental to the modulatory effects of dopamine in the brain.

Figure 1: D2 receptor agonist-mediated inhibition of the cAMP pathway.

Hallmarks of Agonism: GTP Sensitivity

A classic experimental indicator of GPCR agonism is "GTP sensitivity." In the presence of GTP or its non-hydrolyzable analogs (like GTPγS), the affinity of an agonist for its receptor is reduced. This occurs because GTP binding to the Gα subunit promotes the dissociation of the G protein from the receptor, converting the receptor from a high-affinity state to a low-affinity state for the agonist. Studies have confirmed this characteristic for PPHT derivatives, where D2 receptor affinity was diminished in the presence of GTP, providing strong evidence for its agonist activity.[5]

Section 4: Core Methodologies for Characterization

The determination of affinity, selectivity, and functional activity relies on robust, validated in vitro assays. The following protocols are foundational for characterizing a ligand like (+/-)-PPHT.

Radioligand Binding Assays: Quantifying Affinity

Causality Behind Experimental Choices: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]spiperone) is used to label the receptor population. By introducing increasing concentrations of an unlabeled competitor ((+/-)-PPHT), we can determine the competitor's affinity by how effectively it displaces the radioligand. The choice of a filtration-based separation is crucial for rapidly and efficiently separating the large receptor-bound radioligand complexes from the small, free radioligand molecules.

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Binding Assay

-

Membrane Preparation: Homogenize tissues rich in D2 receptors (e.g., rat striatum) or cultured cells stably expressing the human D2 receptor in ice-cold buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

A fixed concentration of radioligand (e.g., [3H]spiperone at its approximate Kd value).

-

A range of concentrations of (+/-)-PPHT hydrochloride (e.g., 10-12 M to 10-5 M).

-

For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of PPHT.

-

-

Initiate Reaction: Add a specific amount of membrane protein (e.g., 10-20 µg) to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The receptors and bound radioligand are trapped on the filter.

-

Washing: Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Place the filters into scintillation vials, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of (+/-)-PPHT. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assays: Measuring Agonist Activity

Causality Behind Experimental Choices: This assay directly measures the first step in G protein activation.[8] Agonist binding causes the Gα subunit to release GDP and bind GTP. We use [35S]GTPγS, a non-hydrolyzable, radioactive analog of GTP, because its incorporation into the G protein is agonist-dependent and stable, creating a measurable signal that is directly proportional to receptor activation.[9][10] GDP is included in the buffer to ensure the G proteins are in their inactive, GDP-bound state before agonist stimulation.

Step-by-Step Protocol: [35S]GTPγS Binding

-

Membrane Preparation: Prepare D2 receptor-expressing membranes as described for the binding assay.

-

Assay Setup: In a 96-well plate, add:

-

Assay Buffer (containing MgCl2 and GDP, e.g., 10 µM).

-

A range of concentrations of (+/-)-PPHT hydrochloride.

-

A fixed, low concentration of [35S]GTPγS (e.g., 0.1 nM).

-

Basal binding is determined in the absence of agonist; non-specific binding is determined with a high concentration of unlabeled GTPγS.

-

-

Initiate Reaction: Add membrane protein to each well.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Termination & Separation: Terminate the reaction and separate bound from free [35S]GTPγS via rapid filtration, as described above.

-

Detection: Quantify radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract basal binding to get agonist-stimulated binding. Plot the stimulated binding against the log concentration of (+/-)-PPHT. Fit the data to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) values.

Causality Behind Experimental Choices: This assay measures a downstream consequence of Gi/o activation.[11] Since D2 agonist activity inhibits cAMP production, a basal level of cAMP is often too low to measure a decrease accurately. Therefore, the system is first stimulated with an agent like forskolin, which directly activates adenylyl cyclase to produce a large, measurable amount of cAMP. The ability of the D2 agonist to then reduce this stimulated cAMP level provides a robust and quantifiable measure of its inhibitory functional activity.

Step-by-Step Protocol: cAMP Inhibition Assay

-

Cell Culture: Plate cells expressing the D2 receptor in a 96- or 384-well plate and grow to confluence.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal window.

-

Agonist Incubation: Add varying concentrations of (+/-)-PPHT to the wells and incubate.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase, and incubate for a further 15-30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. These kits are often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[6][12][13][14]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of (+/-)-PPHT. The resulting inhibitory curve is used to calculate the IC50 value, representing the concentration of PPHT required to inhibit 50% of the forskolin-stimulated cAMP production.

Section 5: Chemical and Physical Properties

A thorough understanding of a compound requires knowledge of its basic physicochemical properties.

Table 2: Properties of (+/-)-PPHT Hydrochloride

| Property | Value | Reference |

| Chemical Formula | C21H28ClNO | [15][16] |

| Molecular Weight | 345.91 g/mol | [15][17] |

| CAS Number | 71787-90-1 | [17] |

| Appearance | Solid | [17] |

| Parent Compound | 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin | [15] |

| Salt Form | Hydrochloride | [15] |

Section 6: Synthesis Overview

The synthesis of aminotetralin derivatives like PPHT generally involves a multi-step process. While specific, proprietary routes may vary, a common conceptual pathway includes:

-

Formation of the Tetralone Core: Synthesis of a suitably substituted tetralone (a bicyclic ketone) serves as the foundational scaffold.

-

Reductive Amination: The ketone group of the tetralone is converted to an amine. This is often achieved by reacting the ketone with the desired primary amine (e.g., propylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

N-Alkylation: The resulting secondary amine is then alkylated to introduce the second substituent. In the case of PPHT, this would involve reacting the N-propyl aminotetralin intermediate with a phenethyl halide (e.g., phenethyl bromide) to yield the final tertiary amine structure.

-

Salt Formation: The final free base is reacted with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt.

Each of these steps requires careful control of reaction conditions and purification of intermediates to ensure the final product's purity and identity.[18][19][20][21]

Section 7: Conclusion

(+/-)-PPHT hydrochloride is a well-characterized pharmacological tool of significant value to the neuroscience community. Its high affinity and selectivity for the dopamine D2 receptor, combined with its confirmed agonist activity, make it an exemplary compound for investigating D2 receptor function in both healthy and diseased states. The methodologies detailed in this guide—radioligand binding for affinity, and GTPγS and cAMP assays for functional activity—represent the gold standard for characterizing such a ligand. A rigorous application of these self-validating protocols ensures the generation of reliable and reproducible data, which is the bedrock of advancing our understanding of neuropharmacology and developing next-generation therapeutics for CNS disorders.

References

-

Madras, B. K., Canfield, D. R., Pfaelzer, C., Vittimberga Jr, F. J., Difiglia, M., Aronin, N., Bakthavachalam, V., Baindur, N., & Neumeyer, J. L. (n.d.). Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity. PubMed. [Link]

-

(2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Parravicini, C., Ranghino, G., Abbracchio, M. P., & Fantucci, P. (2007). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. [Link]

-

(n.d.). (+/-)-PPHT hydrochloride | C21H28ClNO. PubChem. [Link]

-

Nikolaus, S., Riad, A., & Antke, C. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. [Link]

-

Aiem-l-or, K., Kiatkamjornwong, S., & Suwanmala, P. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. MDPI. [Link]

-

(2013). Mechanism of action - Proton pump inhibitors. YouTube. [Link]

-

(n.d.). Dopamine receptor D2. Wikipedia. [Link]

-

(n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Li, Y., Su, W., & Wang, Y. (2017). Progress in synthesis, modification, characterization and applications of hyperbranched polyphosphate polyesters. PMC - NIH. [Link]

-

Sykes, D. A., Moore, H., Stott, L., Holliday, N., Javitch, J. A., Lane, J. R., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv. [Link]

-

Wang, Z., Li, J., & Chen, J. (2015). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PMC - PubMed Central. [Link]

-

(2017). Mechanism of Action Proton Pumps Inhibitors. YouTube. [Link]

-

Zhang, S., Li, Y., & Lin, C. (2023). Purine synthesis suppression reduces the development and progression of pulmonary hypertension in rodent models. PubMed. [Link]

-

(2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

-

Free, R. B., Chun, L. S., & Moritz, A. E. (2013). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central. [Link]

-

Allen, J. A., Roth, B. L., & Giguere, P. M. (2011). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. [Link]

-

Ghaffari, M. A., Ghasemi, Y., & Eslami, M. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

-

(n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

-

Strand, D. S., Kim, D., & Peura, D. A. (2017). Pharmacology of Proton Pump Inhibitors. PMC - NIH. [Link]

-

(2022). Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). YouTube. [Link]

-

(2012). GTPγS Binding Assays. PubMed. [Link]

-

Carli, M., Kolachalam, S., & Longoni, B. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. [Link]

-

Sykes, D. A., Moore, H., Stott, L., Holliday, N., Javitch, J. A., Lane, J. R., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]

-

(2020). PH and PAH: Mechanisms of Action of Common Treatment Pathway. AJMC. [Link]

-

(2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

-

Shung, A. K., & Yaszemski, M. J. (2009). Synthesis of poly(propylene fumarate). PubMed - NIH. [Link]

-

(2023). Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf - NIH. [Link]

-

(2015). Radioligand binding assay in D2R and D3R. ResearchGate. [Link]

-

(n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Nishi, A., Kuroiwa, M., & Shuto, T. (2021). Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. MDPI. [Link]

-

Marcellino, D., Kehr, J., & Agnati, L. F. (2012). Increased affinity of dopamine for D2-like versus D1-like receptors. Relevance for volume transmission in interpreting PET findings. ResearchGate. [Link]

-

Lee, S., Kim, H. R., & Park, S. (2020). Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains. Biomolecules & Therapeutics. [Link]

-

(n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

-

(n.d.). Diethylpropion Hydrochloride. PubChem. [Link]

-

(n.d.). Promethazine Hydrochloride. PubChem. [Link]

Sources

- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 5. Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cAMP-Glo™ Assay [worldwide.promega.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. (+/-)-PPHT hydrochloride | C21H28ClNO | CID 11957671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (±)-PPHT hydrochloride | CymitQuimica [cymitquimica.com]

- 17. (±)-PPHT = 98 HPLC, solid 71787-90-1 [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. Progress in synthesis, modification, characterization and applications of hyperbranched polyphosphate polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Synthesis of poly(propylene fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of (+/-)-PPHT Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of neuropharmacological research, the aminotetralin class of compounds has consistently proven to be a fertile ground for the discovery of potent and selective ligands for various neurotransmitter receptors. Among these, (+/-)-2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride, or (+/-)-PPHT hydrochloride, has emerged as a significant tool for probing the intricacies of the dopamine D2 receptor system. This guide is crafted from the perspective of a seasoned application scientist, moving beyond a mere recitation of facts to provide a narrative that intertwines the "how" with the "why." Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and practical understanding of the synthesis, purification, and chemical properties of this pivotal research compound. The methodologies described herein are designed to be self-validating, emphasizing the causal links between experimental choices and outcomes, thereby ensuring scientific integrity and reproducibility.

Section 1: The Genesis of (+/-)-PPHT Hydrochloride - A Strategic Synthetic Approach

The synthesis of (+/-)-PPHT hydrochloride is a multi-step process that demands careful consideration of reagent selection and reaction optimization to achieve a high-purity final product. The chosen synthetic pathway is a logical progression, beginning with a commercially available precursor and systematically building the target molecule.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of (+/-)-PPHT reveals a logical disconnection strategy. The tertiary amine can be formed through the N-alkylation of a secondary amine precursor. This secondary amine, in turn, can be synthesized via the reductive amination of a tetralone core. The hydroxyl group on the aromatic ring is often masked as a more stable methoxy group during the initial synthetic steps to prevent unwanted side reactions, necessitating a final demethylation step.

Caption: Retrosynthetic analysis of (+/-)-PPHT.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of (+/-)-PPHT hydrochloride.

Step 1: Synthesis of 2-(N-Propylamino)-5-methoxytetralin (Intermediate 1)

The initial step involves the formation of the secondary amine through reductive amination of 5-methoxy-2-tetralone with n-propylamine. The choice of sodium cyanoborohydride as the reducing agent is critical; its mild nature selectively reduces the iminium ion intermediate without affecting the ketone functionality of the starting material.

-

Reaction: 5-Methoxy-2-tetralone + n-Propylamine → 2-(N-Propylamino)-5-methoxytetralin

-

Reagents and Conditions:

-

5-Methoxy-2-tetralone

-

n-Propylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol as solvent

-

Reaction is typically stirred at room temperature.

-

-

Rationale: Reductive amination is a robust and widely used method for the formation of amines.[1] The in situ formation of the iminium ion followed by its immediate reduction provides a direct route to the desired secondary amine.

Step 2: Synthesis of 2-(N-Phenethyl-N-propyl)amino-5-methoxytetralin (Intermediate 2)

The secondary amine is then N-alkylated using phenethyl bromide to introduce the phenethyl group, forming the tertiary amine core of PPHT.

-

Reaction: 2-(N-Propylamino)-5-methoxytetralin + Phenethyl bromide → 2-(N-Phenethyl-N-propyl)amino-5-methoxytetralin

-

Reagents and Conditions:

-

Intermediate 1

-

Phenethyl bromide

-

A non-nucleophilic base such as potassium carbonate (K₂CO₃) to neutralize the HBr formed.

-

Acetonitrile as a polar aprotic solvent.

-

Heating is generally required to drive the reaction to completion.

-

-

Rationale: This is a standard SN2 reaction where the amine acts as a nucleophile. The use of a base is essential to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Step 3: Demethylation to form (+/-)-2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin ((+/-)-PPHT)

The methoxy group is cleaved to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and effective reagent for this transformation due to its strong Lewis acidity.[2]

-

Reaction: 2-(N-Phenethyl-N-propyl)amino-5-methoxytetralin → (+/-)-PPHT

-

Reagents and Conditions:

-

Intermediate 2

-

Boron tribromide (BBr₃)

-

Anhydrous dichloromethane (DCM) as solvent.

-

The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity.

-

-

Rationale: The Lewis acidic boron atom coordinates to the oxygen of the methoxy group, facilitating the cleavage of the methyl C-O bond by the bromide ion. Careful temperature control is crucial to prevent side reactions.

Step 4: Purification of (+/-)-PPHT Free Base

The crude product from the demethylation step is purified using column chromatography on silica gel.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice, with the polarity gradually increased to elute the more polar product. The addition of a small amount of triethylamine can help to prevent tailing of the amine product on the acidic silica gel.

-

Rationale: This chromatographic technique effectively separates the desired product from unreacted starting materials and byproducts based on differences in their polarity.[3]

Step 5: Formation and Crystallization of (+/-)-PPHT Hydrochloride

The purified free base is converted to its hydrochloride salt to improve its stability and water solubility.

-

Procedure:

-

Dissolve the purified (+/-)-PPHT free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a non-polar solvent like cold diethyl ether, and dried under vacuum.

-

-

Rationale: The formation of the hydrochloride salt is an acid-base reaction.[5] The salt form is typically a crystalline solid that is easier to handle and weigh accurately than the often-oily free base. Crystallization from a suitable solvent system further purifies the compound.

Caption: Experimental workflow for the synthesis of (+/-)-PPHT hydrochloride.

Section 2: Chemical and Physical Properties - A Quantitative Overview

A thorough understanding of the physicochemical properties of (+/-)-PPHT hydrochloride is paramount for its effective use in research, including solution preparation, storage, and interpretation of experimental results.

| Property | Value | Source/Method |

| Chemical Name | (+/-)-2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride | IUPAC Nomenclature |

| Molecular Formula | C₂₁H₂₈ClNO | Elemental Analysis |

| Molecular Weight | 345.91 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Data not readily available in literature. Expected to be a sharp melting point for a pure crystalline solid. | DSC Analysis (Recommended) |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar solvents like hexanes. | Experimental Determination |

| pKa | Data not readily available. The tertiary amine is basic and will be protonated at physiological pH. | Potentiometric Titration (Recommended) |

| Stability | The hydrochloride salt is more stable than the free base. Store in a cool, dry, and dark place. Prone to oxidation, especially in solution.[6][7] | Stability Studies[8] |

Section 3: Analytical Characterization - Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized (+/-)-PPHT hydrochloride. A multi-technique approach provides a comprehensive and self-validating assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the final compound.

-

Protocol:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile in water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

-

Detection: UV detection at a wavelength where the aromatic rings of the molecule absorb, typically around 254 nm.[9]

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule.

-

¹H NMR:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Expected Signals: Aromatic protons in the 6-7 ppm region, protons of the phenethyl and propyl groups, and protons of the tetralin ring system. The number of protons, their splitting patterns, and coupling constants will be consistent with the structure of (+/-)-PPHT.

-

-

¹³C NMR:

-

Expected Signals: Resonances for all 21 carbon atoms in the molecule, including aromatic, aliphatic, and quaternary carbons.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

-

Technique: Electrospray ionization (ESI) is well-suited for this polar molecule.

-

Expected Result: A prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 310.2. The fragmentation pattern can provide further structural confirmation.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

-

Expected Peaks:

-

A broad peak in the 3200-3500 cm⁻¹ region corresponding to the O-H stretch of the hydroxyl group.

-

A broad peak in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch of the tertiary amine hydrochloride.

-

C-H stretching peaks for aromatic and aliphatic groups around 2800-3100 cm⁻¹.

-

C=C stretching peaks for the aromatic ring around 1500-1600 cm⁻¹.

-

Section 4: Mechanism of Action - A Dopamine D2 Receptor Agonist

(+/-)-PPHT hydrochloride exerts its pharmacological effects by acting as a potent agonist at dopamine D2 receptors. D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o family of G proteins.

The D2 Receptor Signaling Cascade

Activation of the D2 receptor by an agonist like (+/-)-PPHT initiates a cascade of intracellular events:

-

G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gαi/o protein.

-

Dissociation of G-protein Subunits: The GTP-bound Gαi/o subunit dissociates from the βγ subunit complex.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][13][14][15]

-

Modulation of Ion Channels: The free Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[16][17][18][19][20] This results in an inhibitory effect on neuronal firing.

-

Caption: Signaling pathway of (+/-)-PPHT hydrochloride via the dopamine D2 receptor.

Conclusion: A Versatile Tool for Dopamine Research

This in-depth technical guide provides a comprehensive framework for the synthesis, purification, characterization, and understanding of the mechanism of action of (+/-)-PPHT hydrochloride. By elucidating the rationale behind the experimental procedures and providing detailed protocols, we aim to empower researchers to confidently produce and utilize this valuable pharmacological tool. The self-validating nature of the described analytical workflow ensures the integrity of the data generated using this compound. As our understanding of the dopamine system continues to evolve, the utility of selective and potent agonists like (+/-)-PPHT hydrochloride will undoubtedly remain at the forefront of neuropharmacological discovery.

References

- W. Baison, A. Teerawutgulrag, P. Puangsombat, N. Rakariyatham. An alternative synthesis of (±)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology. 2014, 8(01), 41-47.

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. 2024.

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition. 2021.

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. 2024.

-

2-Aminotetralin-2-carboxylic acid. PubChem.

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. Current Neuropharmacology. 2023.

-

Tricarbonylchromium complexes of 2-aminotetralin derivatives. Hydride displacement of aromatic methoxy groups. Journal of the Chemical Society, Perkin Transactions 1. 1985.

-

Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi. The Journal of biological chemistry. 2001.

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. 1971.

-

O-Demethylation. Chem-Station. 2024.

-

The Roles of Gβγ and Gα in Gating and Regulation of GIRK Channels. International Journal of Molecular Sciences. 2017.

-

Stability testing of existing active substances and related finished products. European Medicines Agency. 2023.

-

Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate.

-

The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. 2023.

-

G Beta Gamma Signaling. QIAGEN.

-

Dopamine D2-Like Receptor Family Signaling Pathways. R&D Systems.

-

G alpha (i) inhibits adenylate cyclase. Reactome.

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. 2013.

-

Demethylation of an aryl methoxy group. Reddit. 2017.

-

2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2022.

-

Molecular basis of signaling specificity between GIRK channels and GPCRs. eLife. 2021.

-

Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. ResearchGate. 2008.

-

Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Metabolites. 2023.

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. 2019.

-

Sensitization of adenylate cyclase by Galpha i/o-coupled receptors. Pharmacology & Therapeutics. 2005.

-

Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. 2004.

-

Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ResearchGate. 2023.

-

Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules. 2020.

-

Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained. YouTube. 2023.

-

Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Carbohydrate Research. 1995.

-

Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva). Neuroscience. 2021.

-

Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Pharmacology. 2022.

-

Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains. Biomolecules & Therapeutics. 2020.

-

Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. 2015. [URL]([Link] физика&doi=10.11648/j.ajpc.20150404.12)

-

Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules. 2020.

-

Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.

-

An Investigation of Demethylation in the Metabolism of Methoxytryptamine and Methoxytryptophol. Journal of Pineal Research. 1985.

-

Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1. PLoS Computational Biology. 2017.

-

GIRK, G protein coupled inwardly rectifying potassium channel. YouTube. 2014.

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. 1996.

-

Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. Google Patents. 2011.

-

Reward system. Wikipedia.

-

HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitization of adenylate cyclase by Galpha i/o-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. helixchrom.com [helixchrom.com]

- 10. 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]

- 15. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Roles of Gβγ and Gα in Gating and Regulation of GIRK Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to (+/-)-PPHT Hydrochloride: A Potent Dopamine D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-PPHT hydrochloride, also known as (±)-2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride, is a potent and selective dopamine D2 receptor agonist.[1][2] As a member of the aminotetralin class of compounds, it has become an invaluable pharmacological tool for researchers investigating the role of the dopaminergic system in both normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders, most notably Parkinson's disease. This guide provides a comprehensive overview of the chemical properties, pharmacology, synthesis, and experimental applications of (+/-)-PPHT hydrochloride, designed to equip researchers with the technical knowledge required for its effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of a compound is paramount for its proper handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| CAS Number | 71787-90-1 | [1][3][4] |

| Molecular Formula | C₂₁H₂₇NO·HCl | [1] |

| Molecular Weight | 345.91 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and water (≥2 mg/mL) | [2] |

| Synonyms | (±)-2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride, N-0434 | [1][2] |

Pharmacology and Mechanism of Action

(+/-)-PPHT hydrochloride exerts its effects primarily through its high affinity and agonist activity at the dopamine D2 receptor. The (S)-enantiomer of PPHT has been reported to have a high affinity for the D2 receptor with a Ki value of 2.1 nM.[5] While it is known to be a potent D2 agonist, it notably lacks significant activity at α2-adrenergic receptors.[1]

Mechanism of Action at the D2 Receptor

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal signaling. They are primarily coupled to the Gi/o family of G-proteins.[6] Upon activation by an agonist such as (+/-)-PPHT hydrochloride, the D2 receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. This initiates a cascade of downstream signaling events.

Canonical Gαi/o-cAMP Pathway: The primary and most well-understood signaling pathway for D2 receptors involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8] cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA). By reducing cAMP levels, D2 receptor activation leads to decreased PKA activity, which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability, gene expression, and neurotransmitter release.

Non-Canonical β-Arrestin Pathway: In addition to the canonical G-protein-dependent signaling, D2 receptors can also signal through a G-protein-independent pathway involving β-arrestins.[6][7][9] Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G-protein-mediated signaling but also initiates a distinct wave of signaling by acting as a scaffold for various other signaling proteins. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like cell growth and differentiation. The biased agonism of a ligand, its ability to preferentially activate one pathway over the other, is an area of active research with implications for designing drugs with more specific therapeutic effects and fewer side effects.

A representative synthetic protocol is as follows:

Step 1: Reductive Amination. 5-methoxy-2-tetralone is reacted with n-propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in a suitable solvent like methanol to yield 2-(N-propylamino)-5-methoxytetralin. [10] Step 2: Demethylation. The methoxy group of 2-(N-propylamino)-5-methoxytetralin is cleaved to the corresponding hydroxyl group using a demethylating agent like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. This step yields 2-(N-propylamino)-5-hydroxytetralin. [10] Step 3: N-Alkylation. The secondary amine of 2-(N-propylamino)-5-hydroxytetralin is then alkylated with phenethyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile to introduce the phenethyl group, yielding the free base form of PPHT. [10] Step 4: Salt Formation. The resulting free base is dissolved in a suitable solvent like ether and treated with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Experimental Protocols

(+/-)-PPHT hydrochloride is a versatile tool for a wide range of in vitro and in vivo studies. Below are detailed protocols for some common applications.

In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the binding affinity (Ki) of (+/-)-PPHT hydrochloride for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand for D2 receptors is [³H]spiperone. [1][11] Materials:

-

Membrane preparation from a tissue source rich in D2 receptors (e.g., rat striatum or cells expressing recombinant D2 receptors).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]spiperone.

-

Non-specific binding control: (+)-Butaclamol (10 µM).

-

(+/-)-PPHT hydrochloride solutions of varying concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Membrane preparation (protein concentration to be optimized, typically 50-200 µg per well).

-

Either (+/-)-PPHT hydrochloride solution (for competition curve), assay buffer (for total binding), or (+)-butaclamol (for non-specific binding).

-

-

Initiate Binding: Add [³H]spiperone to all wells at a final concentration of approximately 2-3 times its Kd for the D2 receptor (typically 0.1-0.5 nM). [1]3. Incubation: Incubate the plate at 25°C for 120 minutes to allow the binding to reach equilibrium. [1]4. Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of (+/-)-PPHT hydrochloride. The IC₅₀ value (the concentration of PPHT that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

In Vivo: Assessment of Motor Function in an MPTP-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model of Parkinson's disease, as MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. [12][13]14-PPHT hydrochloride can be administered to these animals to assess its potential to alleviate motor deficits.

MPTP Administration:

-

Various dosing regimens can be used. A common subacute regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 20-30 mg/kg once daily for 5-10 consecutive days. [13][14]All procedures should be performed in accordance with institutional animal care and use committee guidelines.

(+/-)-PPHT Hydrochloride Administration:

-

The dosage and route of administration of (+/-)-PPHT hydrochloride should be determined based on preliminary dose-response studies. A typical starting point for subcutaneous (s.c.) administration in mice might be in the range of 0.1 to 10 mg/kg.

Behavioral Tests:

-

Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior. [15][16][17][18] * Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead video camera and tracking software.

-

Procedure: Place a mouse in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes). [15]The tracking software records parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency. MPTP-lesioned mice typically show reduced locomotor activity, which may be reversed by treatment with a D2 agonist like (+/-)-PPHT hydrochloride.

-

-

Rotarod Test: This test specifically measures motor coordination and balance. [15][19] * Apparatus: A rotating rod that can be set to a constant or accelerating speed.

-

Procedure: Place the mouse on the rotating rod and measure the latency to fall off. The rod is typically started at a low speed which then gradually accelerates. Animals are usually trained for a few days before the actual test. MPTP-induced motor deficits often result in a decreased latency to fall, and effective treatments would be expected to increase this latency.

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and concentration of pharmaceutical compounds like (+/-)-PPHT hydrochloride.

Representative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm particle size) is often suitable for aminotetralin analogs. [20][21][22][23][24]* Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase composition for similar compounds is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. [21][23]* Flow Rate: Typically around 1.0 mL/min. [21][23]* Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 215 nm or 280 nm). [24]* Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. [22]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (+/-)-PPHT hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [25][26][27]* Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. [25][26]* Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(+/-)-PPHT hydrochloride is a powerful research tool for the neuroscience community. Its potent and selective agonist activity at the dopamine D2 receptor makes it an excellent probe for elucidating the complex roles of this receptor in health and disease. This guide has provided a comprehensive technical overview to facilitate its effective and safe use in a research setting. By understanding its chemical properties, pharmacological profile, and experimental applications, researchers can leverage this compound to advance our understanding of the dopaminergic system and contribute to the development of novel therapeutics for dopamine-related disorders.

References

-

(+/-)-PPHT hydrochloride|lookchem. [Link]

-

Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed. [Link]

-

Motor Behavior Assays Mouse | Protocols.io. [Link]

-

Open field test for mice - Protocols.io. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. [Link]

-

Equipment | Mouse Behavior Core - Harvard University. [Link]

-

Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. [Link]

-

Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity - PubMed. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed. [Link]

-

Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. [Link]

-

Protocol for the MPTP mouse model of Parkinson's disease. [Link]

-

Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - NIH. [Link]

-

Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. [Link]

-

Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... - ResearchGate. [Link]

-

MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies - PMC - PubMed Central. [Link]

-

Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. [Link]

-

Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities - PubMed. [Link]

-

Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PubMed Central. [Link]

-

Protocol for the MPTP mouse model of Parkinson's disease - ResearchGate. [Link]

-

propenyl)amino]tetral in (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand - PubMed. [Link]

-

Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - Frontiers. [Link]

-

Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument. - IOSR Journal. [Link]

-

Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC - NIH. [Link]

-

Determination of PPHT-red equilibrium and kinetic binding parameters. a... - ResearchGate. [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. [Link]

-

Safety Data Sheet: Tris(2-aminoethyl)amine - Chemos GmbH&Co.KG. [Link]

-

Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC - PubMed Central. [Link]

-

8-Hydroxy-2-dipropylaminotetralin hydrobromide | C16H26BrNO | CID 6917794 - PubChem. [Link]

- US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google P

-

Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed. [Link]

-

In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. (+/-)-2-(N-PHENYLETHYL-N-PROPYL)AMINO-5-HYDROXYTETRALIN HYDROCHLORIDE [chemicalbook.com]

- 5. Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 7. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. modelorg.com [modelorg.com]

- 13. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Open field test for mice [protocols.io]